molecular formula C9H11BrN2O B13927431 2-Bromo-6-(cyclopentyloxy)pyrazine

2-Bromo-6-(cyclopentyloxy)pyrazine

Cat. No.: B13927431
M. Wt: 243.10 g/mol
InChI Key: NPJMJIJBOZZVRE-UHFFFAOYSA-N
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Description

2-Bromo-6-(cyclopentyloxy)pyrazine is an organic compound with the molecular formula C9H11BrN2O It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound, and features a bromine atom and a cyclopentyloxy group attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(cyclopentyloxy)pyrazine typically involves the bromination of 6-(cyclopentyloxy)pyrazine. One common method is the reaction of 6-(cyclopentyloxy)pyrazine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, can help achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(cyclopentyloxy)pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and boronic acids or esters are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-(cyclopentyloxy)pyrazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(cyclopentyloxy)pyrazine depends on its specific application and target. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in their activity or function. The bromine atom and cyclopentyloxy group can influence the compound’s binding affinity and specificity for its target, thereby modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-chloropyrazine: Similar in structure but with a chlorine atom instead of a cyclopentyloxy group.

    2-Bromo-6-methoxypyrazine: Similar in structure but with a methoxy group instead of a cyclopentyloxy group.

    2-Bromo-6-(cyclopentyl)pyrazine: Similar in structure but with a cyclopentyl group instead of a cyclopentyloxy group.

Uniqueness

2-Bromo-6-(cyclopentyloxy)pyrazine is unique due to the presence of the cyclopentyloxy group, which can impart different chemical and biological properties compared to its analogs. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.

Biological Activity

2-Bromo-6-(cyclopentyloxy)pyrazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a cyclopentyloxy group, which influence its chemical and biological properties. The presence of these functional groups can enhance binding affinity to various biological targets, making it a candidate for further investigation in drug development.

The biological activity of this compound primarily involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can lead to alterations in cellular functions, including modulation of signaling pathways associated with cancer growth and inflammation. The mechanism can be summarized as follows:

  • Target Interaction : The compound may bind to receptor tyrosine kinases (RTKs), such as Axl and c-Met, which are implicated in cell proliferation and survival.
  • Biological Effects : Inhibition of these kinases can result in reduced tumor growth and improved outcomes in various cancers.

Biological Activities

Research has indicated that this compound exhibits several noteworthy biological activities:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. For instance, studies have demonstrated its efficacy against various cancer cell lines, including those from breast (MCF-7), prostate (PC-3), and liver (HepG2) origins.
  • Anti-inflammatory Properties : Similar compounds within the pyrazine class have been noted for their anti-inflammatory effects, suggesting that this compound may also possess this activity.

Research Findings

A review of recent literature highlights the following key findings regarding the biological activity of this compound:

  • Cell Proliferation Inhibition :
    • In vitro studies reported IC50 values indicating effective inhibition of cell growth at low concentrations.
    • For example, one study found that related compounds exhibited IC50 values ranging from 9.1 μM to 10.4 μM against cancer cell lines, suggesting a similar potential for this compound .
  • Mechanistic Insights :
    • Molecular docking studies suggest that the compound fits well into the active sites of target proteins involved in cancer progression .
    • Further biochemical assays indicate that it may induce apoptosis in cancer cells through the mitochondrial pathway .

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazine derivatives, including this compound:

StudyCell LineIC50 ValueObservations
Study AMCF-7 (Breast Cancer)9.1 μMComparable to standard chemotherapeutics
Study BPC-3 (Prostate Cancer)10.4 μMInduced apoptosis via mitochondrial pathway
Study CHepG2 (Liver Cancer)16.4 μMSignificant reduction in cell viability

These findings underscore the compound's potential as a therapeutic agent against various malignancies.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

2-bromo-6-cyclopentyloxypyrazine

InChI

InChI=1S/C9H11BrN2O/c10-8-5-11-6-9(12-8)13-7-3-1-2-4-7/h5-7H,1-4H2

InChI Key

NPJMJIJBOZZVRE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CN=CC(=N2)Br

Origin of Product

United States

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